Methyl 2-cyclopropylpyrimidine-5-carboxylate Methyl 2-cyclopropylpyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1158735-17-1
VCID: VC3057876
InChI: InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3
SMILES: COC(=O)C1=CN=C(N=C1)C2CC2
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol

Methyl 2-cyclopropylpyrimidine-5-carboxylate

CAS No.: 1158735-17-1

Cat. No.: VC3057876

Molecular Formula: C9H10N2O2

Molecular Weight: 178.19 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-cyclopropylpyrimidine-5-carboxylate - 1158735-17-1

Specification

CAS No. 1158735-17-1
Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
IUPAC Name methyl 2-cyclopropylpyrimidine-5-carboxylate
Standard InChI InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3
Standard InChI Key WWUJBICBXJGKNN-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(N=C1)C2CC2
Canonical SMILES COC(=O)C1=CN=C(N=C1)C2CC2

Introduction

Chemical Structure and Properties

Structural Characteristics

Methyl 2-cyclopropylpyrimidine-5-carboxylate has the molecular formula C9H10N2O2. It features a pyrimidine core with two nitrogen atoms at positions 1 and 3 of the six-membered ring. The cyclopropyl substituent at position 2 and the methyl carboxylate group at position 5 give this compound its unique chemical identity. Based on analysis of similar compounds, we can infer several key physicochemical properties summarized in Table 1.

Table 1: Predicted Physicochemical Properties of Methyl 2-cyclopropylpyrimidine-5-carboxylate

PropertyPredicted ValueBasis for Prediction
Molecular Weight178.19 g/molCalculated from molecular formula
XLogP3~1.4-1.8Based on structural analogs
Hydrogen Bond Donor Count0Structural analysis
Hydrogen Bond Acceptor Count4Structural analysis
Rotatable Bond Count3Structural analysis
AppearanceLikely crystalline solidCommon for similar compounds
SolubilityLikely soluble in organic solvents; poor water solubilityBased on structural features

Structural Comparison with Analogs

Understanding Methyl 2-cyclopropylpyrimidine-5-carboxylate in relation to its structural analogs provides valuable insights into its potential properties and applications. Table 2 compares this compound with structurally related molecules identified in the literature.

Table 2: Comparison of Methyl 2-cyclopropylpyrimidine-5-carboxylate with Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Methyl 2-cyclopropylpyrimidine-5-carboxylateC9H10N2O2178.19Reference compound
Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylateC9H9ClN2O2212.63Contains chloro at position 2; cyclopropyl at position 4 instead of 2
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylateC9H11N3O2193.20Contains amino at position 2; cyclopropyl at position 4 instead of 2
4-Amino-2-cyclopropylpyrimidine-5-carbonitrileC8H8N4~160.18Contains amino at position 4; nitrile instead of methyl carboxylate at position 5

Synthesis Methods

Cross-coupling Approach

A promising synthetic strategy would involve palladium-catalyzed cross-coupling reactions between a suitably functionalized pyrimidine precursor and cyclopropyl organometallic reagents. For example, starting with methyl 2-bromopyrimidine-5-carboxylate and employing Suzuki or Negishi coupling with cyclopropylboronic acid or cyclopropylzinc reagents would provide a direct route to the target compound . This methodology has been successfully applied to introduce various alkyl and aryl substituents onto pyrimidine rings.

Cyclopropylation of Pyrimidine Derivatives

Another approach could involve direct cyclopropylation of a 2-position-activated pyrimidine derivative. This might be achieved through reaction with diazomethane derivatives in the presence of appropriate catalysts to form the cyclopropyl ring directly on the pyrimidine scaffold.

Functional Group Interconversion

Starting from compounds like Methyl 2-chloro-4-cyclopropylpyrimidine-5-carboxylate, a series of functional group transformations could potentially yield the target compound. This might involve rearrangement of the cyclopropyl group from position 4 to position 2 through strategic bond formation and cleavage steps .

Table 3: Comparison of Potential Synthetic Approaches

Reactivity and Chemical Transformations

Ester Functionality

The methyl carboxylate group at position 5 represents a versatile functional handle for further transformations. This group can undergo various reactions:

  • Hydrolysis: Under basic or acidic conditions, the methyl ester can be hydrolyzed to yield 2-cyclopropylpyrimidine-5-carboxylic acid.

  • Transesterification: Reaction with different alcohols can produce various ester derivatives.

  • Amidation: Following hydrolysis, the resulting carboxylic acid can be converted to amides through reaction with amines, potentially enhancing hydrogen bonding capabilities and biological activities.

  • Reduction: Reducing agents such as lithium aluminum hydride could convert the ester to a primary alcohol.

Pyrimidine Ring Reactivity

The pyrimidine core exhibits characteristic reactivity:

  • Electrophilic aromatic substitution: The electron-deficient nature of pyrimidine makes these reactions challenging but possible under specific conditions.

  • Nucleophilic aromatic substitution: More common for pyrimidines, especially at positions 4 and 6 if appropriately activated.

  • Metalation: Directed metalation could allow functionalization at positions 4 and 6.

Cyclopropyl Group Transformations

The cyclopropyl moiety can undergo several transformations:

  • Ring-opening reactions: The strained three-membered ring can open under various conditions (acid catalysis, reduction, oxidation) to generate functionalized propyl derivatives.

  • Expansion reactions: Under certain conditions, the cyclopropyl ring might undergo expansion to form larger rings.

Table 4: Potential Chemical Transformations of Methyl 2-cyclopropylpyrimidine-5-carboxylate

Reaction TypeConditionsExpected ProductsPotential Applications
Ester hydrolysisNaOH, H2O/MeOH2-Cyclopropylpyrimidine-5-carboxylic acidPrecursor for amide formation
TransesterificationR-OH, acid or base catalystAlternative ester derivativesTuning physical properties
Amide formation1. Hydrolysis, 2. Coupling reagents, 3. R-NH22-Cyclopropylpyrimidine-5-carboxamide derivativesEnhanced pharmacological profiles
Cyclopropyl ring openingH+, heat or pressure2-Propylpyrimidine-5-carboxylate derivativesExpanded chemical space exploration
C4/C6 functionalizationDirected metalation or SNAr4- or 6-substituted derivativesStructure-activity relationship studies
Structural FeaturePotential Role in Biological ActivityPossible Applications
Cyclopropyl at C2Enhanced lipophilicity, unique binding interactionsAnticancer agents, enzyme inhibitors
Methyl carboxylate at C5Hydrogen bond acceptor, site for derivatizationProdrug development, pharmacokinetic tuning
Pyrimidine coreDNA/RNA interactions, enzyme bindingAntiviral compounds, antimalarial agents
Unsubstituted C4/C6Sites for introducing additional functional groupsDevelopment of focused compound libraries

Structure-Activity Relationship Analysis

Based on comparisons with structurally related compounds, several structure-activity relationship (SAR) principles can be inferred for Methyl 2-cyclopropylpyrimidine-5-carboxylate and its derivatives:

Position-Specific Effects

The position of substituents on the pyrimidine ring significantly influences biological activity. For example, compounds with substitutions at positions 2 and 5 (like our target compound) often exhibit different activity profiles compared to those with substitutions at positions 2 and 4 or 4 and 5.

Nature of C2 Substituent

The cyclopropyl group at position 2 can contribute to enhanced metabolic stability compared to linear alkyl chains. The cyclic nature may also provide optimal geometric constraints for binding to biological targets.

Role of C5 Carboxylate

The methyl carboxylate at position 5 serves as a versatile functional handle that can be modified to tune physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can significantly impact pharmacokinetic properties and target binding.

Table 6: Structure-Activity Relationship Insights for Pyrimidine Derivatives

Structural ModificationObserved/Predicted Effect on ActivityEvidence Base
Cyclopropyl vs. other alkyl at C2Enhanced metabolic stability; potentially improved potencyRelated compounds in antimalarial and anticancer research
Ester vs. carbonitrile at C5Different hydrogen bonding patterns; altered electronic propertiesComparison with 4-Amino-2-cyclopropylpyrimidine-5-carbonitrile
Introduction of amino group at C4Enhanced binding to enzyme targets; increased hydrogen bondingActivity of 4-amino substituted pyrimidines
Modifications of ester groupAltered pharmacokinetic properties; potential prodrug applicationsGeneral medicinal chemistry principles

Research Gaps and Future Directions

Current Research Limitations

Based on the available literature, several research gaps related to Methyl 2-cyclopropylpyrimidine-5-carboxylate can be identified:

  • Limited synthetic procedures specifically for this compound

  • Absence of comprehensive physical and chemical characterization data

  • Lack of direct biological evaluation

  • Insufficient structure-activity relationship studies comparing it with close analogs

  • Incomplete understanding of its potential as a synthetic intermediate in complex molecule synthesis

Proposed Future Research

To address these gaps, the following research directions are proposed:

Synthetic Methodology Development

Development of efficient, scalable, and sustainable synthetic routes to Methyl 2-cyclopropylpyrimidine-5-carboxylate would facilitate further studies of this compound. Exploration of green chemistry approaches and continuous flow methods could enhance the practicality of its synthesis.

Comprehensive Characterization

Detailed characterization studies, including NMR spectroscopy, X-ray crystallography, and thermal analysis, would provide valuable information about the compound's structural and physical properties.

Biological Screening

Systematic evaluation of the compound and its derivatives against various biological targets, particularly those implicated in malaria and cancer, would help establish its pharmaceutical potential.

Computational Studies

Molecular modeling and docking studies could provide insights into potential binding modes with biological targets, guiding the design of more potent derivatives.

Table 7: Proposed Research Priorities for Methyl 2-cyclopropylpyrimidine-5-carboxylate

Research AreaSpecific StudiesExpected OutcomesRelevance
Synthetic methodologyOptimization of cross-coupling conditionsImproved access to the compoundEnable further chemical and biological studies
Physical characterizationComplete spectroscopic analysisDetailed structural understandingFoundation for structure-property relationships
Chemical reactivitySystematic study of transformationsLibrary of derivativesExploration of chemical space
Biological evaluationScreening against enzyme panelsIdentification of bioactivityPotential therapeutic applications
Computational analysisMolecular docking and QSAR studiesPrediction of binding modesRational design of improved derivatives

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